molecular formula C25H22O4 B5855412 3-Benzyl-7-((4-methoxybenzyl)oxy)-4-methyl-2H-chromen-2-one

3-Benzyl-7-((4-methoxybenzyl)oxy)-4-methyl-2H-chromen-2-one

Cat. No.: B5855412
M. Wt: 386.4 g/mol
InChI Key: QVQZWPVERHIVNL-UHFFFAOYSA-N
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Description

3-Benzyl-7-((4-methoxybenzyl)oxy)-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex molecular structure, which includes benzyl and methoxybenzyl groups attached to a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-7-((4-methoxybenzyl)oxy)-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and methoxybenzyl derivatives with a chromen-2-one precursor under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7-((4-methoxybenzyl)oxy)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The benzyl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

3-Benzyl-7-((4-methoxybenzyl)oxy)-4-methyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-7-((4-methoxybenzyl)oxy)-4-methyl-2H-chromen-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-7-((4-methoxybenzyl)oxy)-4,8-dimethyl-2H-chromen-2-one
  • 3-Benzyl-7-((2-methoxy-5-nitrobenzyl)oxy)-4,8-dimethyl-2H-chromen-2-one

Uniqueness

3-Benzyl-7-((4-methoxybenzyl)oxy)-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both benzyl and methoxybenzyl groups

Properties

IUPAC Name

3-benzyl-7-[(4-methoxyphenyl)methoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O4/c1-17-22-13-12-21(28-16-19-8-10-20(27-2)11-9-19)15-24(22)29-25(26)23(17)14-18-6-4-3-5-7-18/h3-13,15H,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQZWPVERHIVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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